molecular formula C27H31N3O4S B10918931 Butan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Butan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10918931
M. Wt: 493.6 g/mol
InChI Key: DBZPOZWSWPUVJQ-UHFFFAOYSA-N
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Description

SEC-BUTYL 2-{[(12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a sec-butyl group, a quinazoline derivative, and a benzothiophene moiety, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEC-BUTYL 2-{[(12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sec-butyl group or the benzothiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield benzothiophene sulfoxides, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s structural features may impart useful properties for the development of new materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study biological pathways involving quinazoline and benzothiophene derivatives.

Mechanism of Action

The mechanism of action of SEC-BUTYL 2-{[(12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety may bind to active sites, inhibiting enzyme activity, while the benzothiophene group could interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Benzothiophene Derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis.

Uniqueness

SEC-BUTYL 2-{[(12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties not found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

butan-2-yl 2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H31N3O4S/c1-3-16(2)34-27(33)23-19-9-6-7-10-21(19)35-25(23)29-24(31)17-12-13-18-20(15-17)28-22-11-5-4-8-14-30(22)26(18)32/h12-13,15-16H,3-11,14H2,1-2H3,(H,29,31)

InChI Key

DBZPOZWSWPUVJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)C(=O)N5CCCCCC5=N4

Origin of Product

United States

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